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Cat. No.: B1310072 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay
The N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-nitroanilide (Suc-AAA-pNA) assay is a widely

used colorimetric method for measuring the activity of elastase and other proteases.[1][2][3][4]

The underlying principle is the enzymatic cleavage of the peptide substrate, Suc-AAA-pNA.

This cleavage releases the chromogenic product, p-nitroaniline (pNA).[3][4] Liberated pNA has

a distinct yellow color and strongly absorbs light at a wavelength of 405-410 nm.[3][5] The rate

of pNA formation, measured as an increase in absorbance over time, is directly proportional to

the enzyme's activity under the specified assay conditions.

The concentration of the released pNA is quantified using the Beer-Lambert Law, which relates

absorbance to concentration.[6][7][8] From this, the enzyme's activity can be calculated and

expressed in standard enzyme units.

Key Quantitative Data
The following table summarizes essential quantitative parameters for this assay.
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Parameter Value & Units Notes

Enzyme Unit (U) Definition
1 µmol of substrate converted

per minute

The standard international unit

for enzyme activity.[6][9][10]

[11]

Substrate
N-Succinyl-Ala-Ala-Ala-p-

nitroanilide (Suc-AAA-pNA)

A colorimetric substrate for

elastase and other proteases.

[1][4]

Product Measured p-nitroaniline (pNA)
Released upon substrate

cleavage.

Wavelength (λmax) for pNA 405 - 410 nm
The optimal wavelength for

measuring pNA absorbance.

Molar Extinction Coefficient (ε)

of pNA

8,800 M⁻¹cm⁻¹ at 410 nm, pH

8.3

This value is crucial for the

calculation. Note that it can be

pH-dependent.[5][12] Another

commonly cited value is 9,960

M⁻¹cm⁻¹ at 405 nm.[13][14]

Typical Cuvette Path Length (l) 1 cm
Standard for most

spectrophotometers.

Detailed Experimental Protocol
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature,

substrate concentration) should be determined for the specific enzyme being studied.[15]

3.1. Materials and Reagents

Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C.

Substrate Stock Solution: 2.5 mM Suc-AAA-pNA in Assay Buffer. (Note: Suc-AAA-pNA
may have limited aqueous solubility and can be first dissolved in a small amount of a solvent

like DMSO before dilution in buffer).[1][4]

Enzyme Solution: A solution of the enzyme of interest, diluted in an appropriate buffer (e.g.,

0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0 for porcine pancreatic elastase) to a
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concentration that yields a linear rate of absorbance change (e.g., 0.02 to 0.04 ΔA/min).[5]

Equipment:

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.

Temperature-controlled cuvette holder or incubator (25°C).

Cuvettes (1 cm path length) or 96-well microplates.

Pipettes and tips.

3.2. Assay Procedure (Cuvette-based)

Set Spectrophotometer: Adjust the spectrophotometer to read absorbance at 410 nm and set

the temperature to 25°C.

Prepare Reaction Mixture: In a 1 cm cuvette, combine 2.5 mL of Assay Buffer and 0.5 mL of

the 2.5 mM Substrate Solution.

Equilibrate: Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution

to reach thermal equilibrium (25°C).

Initiate Reaction: Add a small, precise volume of the enzyme solution (e.g., 5-20 µL) to the

cuvette. Mix thoroughly but gently by inverting the cuvette with a cap or by pipetting up and

down.

Measure Absorbance: Immediately start recording the absorbance at 410 nm every 30 or 60

seconds for a period of 5-10 minutes.

Run Blank Control: Repeat the procedure, but add the same volume of the enzyme's dilution

buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate

hydrolysis.

Diagram of the Experimental Workflow
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Caption: A flowchart of the key steps from reagent preparation to final data analysis.
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Data Analysis and Calculation of Enzyme Units
The goal is to convert the rate of absorbance change (ΔA/min) into enzyme units (µmol/min).

Step 1: Determine the Rate of Absorbance Change (ΔA/min)

Plot the absorbance values (A410) against time (in minutes). Identify the linear portion of the

curve, which represents the initial velocity of the reaction.[16] Calculate the slope of this linear

portion to get the rate of change in absorbance per minute (ΔA/min).

Rate (ΔA/min) = (A_final - A_initial) / (Time_final - Time_initial)

Subtract the rate of the blank control from the rate of the enzyme-catalyzed reaction to correct

for any spontaneous substrate hydrolysis.

Corrected Rate (ΔA/min) = (ΔA/min)_sample - (ΔA/min)_blank

Step 2: Convert Rate to Change in Concentration (Beer-Lambert Law)

Use the Beer-Lambert Law to convert the absorbance rate into a concentration rate.

A = εcl

A = Absorbance (unitless)

ε = Molar extinction coefficient (M⁻¹cm⁻¹)

c = Concentration (M)

l = Path length (cm)

Rearranging for concentration: c = A / (εl)

To find the rate of concentration change (Δc/min in M/min):

Δc/min (M/min) = (ΔA/min) / (ε * l)

Example Calculation: If Corrected ΔA/min = 0.035, ε = 8,800 M⁻¹cm⁻¹, and l = 1 cm: Δc/min =

0.035 / (8800 * 1) = 0.000003977 M/min = 3.977 µM/min
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Step 3: Calculate the Amount of Product Formed (µmol/min)

Convert the concentration rate (µM/min) into the absolute amount of product formed per minute

(µmol/min) by multiplying by the total reaction volume in Liters (L).

Activity (µmol/min) = (Δc/min in µM/min) * (Total Volume in L)

Example Calculation: If the total reaction volume was 3.005 mL (2.5 mL buffer + 0.5 mL

substrate + 0.005 mL enzyme) = 0.003005 L: Activity (µmol/min) = 3.977 µM/min * 0.003005 L

= 0.01195 µmol/min

Step 4: Express Enzyme Activity in Units (U)

By definition, 1 Enzyme Unit (U) is the amount of enzyme that catalyzes the conversion of 1

µmol of substrate per minute.[9][10] Therefore, the value calculated in Step 3 is the activity in

Units (U) present in the assay.

Enzyme Activity in Assay = 0.01195 U

Step 5: Calculate the Enzyme Concentration in the Original Sample (U/mL)

To determine the activity concentration of your original enzyme solution, divide the Units

calculated in Step 4 by the volume of the enzyme solution you added to the assay (in mL).

Enzyme Concentration (U/mL) = (Enzyme Activity in Assay in U) / (Volume of Enzyme Added

in mL)

Example Calculation: If 5 µL (0.005 mL) of the enzyme solution was added: Enzyme

Concentration = 0.01195 U / 0.005 mL = 2.39 U/mL

Diagram of the Enzymatic Reaction and Detection Principle

Caption: The enzymatic cleavage of Suc-AAA-pNA releases a yellow product, pNA, which is

detected spectrophotometrically.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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